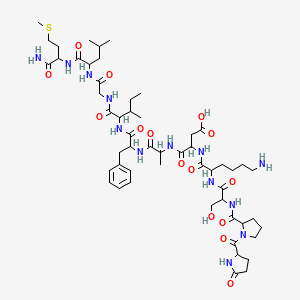

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

CAS No.:

Cat. No.: VC14480290

Molecular Formula: C54H85N13O15S

Molecular Weight: 1188.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H85N13O15S |

|---|---|

| Molecular Weight | 1188.4 g/mol |

| IUPAC Name | 3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72) |

| Standard InChI Key | AYLPVIWBPZMVSH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a linear peptide comprising 11 amino acid residues, each in the DL-configuration, terminated by an amidated C-terminal methionine. The N-terminal pyroglutamic acid (Pyr) and the inclusion of non-standard residues such as xiIle (a modified isoleucine) contribute to its structural distinctiveness.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅₄H₈₅N₁₃O₁₅S |

| Molecular Weight | 1188.4 g/mol |

| IUPAC Name | 3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O) |

The presence of sulfur in methionine and the aromatic phenylalanine side chain introduces opportunities for hydrophobic interactions and redox reactivity.

Stereochemical Considerations

The DL-configuration of each residue creates a racemic mixture, potentially influencing the peptide’s conformational flexibility and binding affinity. Unlike L-amino acids, which dominate natural proteins, DL-forms may confer resistance to enzymatic degradation, extending the compound’s half-life in biological systems.

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this peptide likely follows SPPS protocols, given the method’s dominance in producing complex sequences. Key steps include:

-

Resin Activation: A Wang or Rink amide resin is employed to anchor the C-terminal methionine.

-

Iterative Coupling: Each DL-amino acid is activated using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) and coupled sequentially.

-

Deprotection: The Fmoc group is removed using piperidine after each coupling.

-

Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

Challenges arise from the racemic nature of DL-residues, which complicate stereochemical control and may necessitate chiral stationary phases for purification.

Analytical Validation

Mass Spectrometry: ESI-MS or MALDI-TOF confirms the molecular weight (1188.4 Da) and verifies synthesis accuracy.

Circular Dichroism (CD): The DL-configuration likely produces a CD spectrum distinct from all-L or all-D peptides, reflecting altered secondary structure propensity.

Biological Activities and Mechanistic Insights

Hypothesized Pharmacological Effects

Structural homology to neuroactive peptides like Eledoisin suggests potential bioactivities:

-

Vasodilation: Analogous to Eledoisin, this peptide may interact with tachykinin receptors, inducing smooth muscle relaxation.

-

Neurotransmitter Modulation: The C-terminal amide and charged residues (Asp, Lys) could facilitate interactions with ionotropic receptors.

Table 2: Comparative Bioactivity Profiles

| Peptide | Primary Activity | Molecular Target |

|---|---|---|

| Eledoisin | Vasodilation, pain transmission | NK₁ receptor |

| Neurotensin | Hypotension, dopamine release | NTS1/NTS2 receptors |

| H-DL-Pyr-...-Met-NH₂ | Putative neuroactivity | Undetermined |

Stability and Metabolic Fate

The DL-amino acids and N-terminal pyroglutamate may confer resistance to aminopeptidases, while the amidated C-terminal could reduce carboxypeptidase susceptibility. In vitro studies are needed to quantify plasma half-life and metabolic pathways.

Comparative Analysis with Related Peptides

Contrasting DL vs. L-Configured Peptides

DL-peptides exhibit:

-

Reduced Receptor Specificity: Racemic mixtures may bind multiple receptor isoforms with lower affinity.

-

Enhanced Stability: Resistance to proteolysis extends functional duration but may complicate dose-response relationships.

Structural Analogues

-

Eledoisin (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂): Shares 63% sequence identity, differing at positions 3 (Ser vs. DL-Ser) and 8 (Ile vs. xiIle). These variations may alter receptor binding kinetics.

-

Neurotensin: Lacks the pyroglutamate N-terminus and includes arginine-rich regions, underscoring functional divergence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume